(2-Isopropyl-4-methylpyrimidin-5-yl)boronic acid

Stability Storage condition Protodeboronation

Simpler pyrimidine-5-boronic acids cannot replicate the steric and lipophilic profile required for kinase inhibitor SAR. This compound provides a pre-optimized 2-isopropyl-4-methylpyrimidine core with a reactive C5-B(OH)₂ handle for direct Suzuki-Miyaura diversification. • Convergent library synthesis reduces step count vs. linear routes • 2-iPr group increases LogP by ~1.5 units vs. 2-methyl analog for balanced permeability • Benchmark substrate for sterically challenging Pd catalyst development • -20°C storage required; ship with cold packs/dry ice

Molecular Formula C8H13BN2O2
Molecular Weight 180.01 g/mol
Cat. No. B11911777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Isopropyl-4-methylpyrimidin-5-yl)boronic acid
Molecular FormulaC8H13BN2O2
Molecular Weight180.01 g/mol
Structural Identifiers
SMILESB(C1=CN=C(N=C1C)C(C)C)(O)O
InChIInChI=1S/C8H13BN2O2/c1-5(2)8-10-4-7(9(12)13)6(3)11-8/h4-5,12-13H,1-3H3
InChIKeySVQKXJMDSZUTMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (2-Isopropyl-4-methylpyrimidin-5-yl)boronic acid as a Kinase-Targeted Suzuki–Miyaura Building Block


(2-Isopropyl-4-methylpyrimidin-5-yl)boronic acid (CAS 2225181-39-3) is a heteroarylboronic acid featuring a C5-boronic acid handle on a 2-isopropyl-4-methyl-substituted pyrimidine core (MW 180.01, C₈H₁₃BN₂O₂) . Its dual alkyl substitution pattern differentiates it from simpler pyrimidine-5-boronic acids, making it a strategic intermediate for constructing drug-like kinase inhibitor scaffolds via palladium-catalyzed cross-coupling [1]. The compound has been documented within screening collections as a precursor to bioactive pyrimidine-containing molecules, with the 2-isopropyl-4-methylpyrimidine core appearing in hit-to-lead libraries targeting Janus kinase (JAK) and other kinase families .

Why (2-Isopropyl-4-methylpyrimidin-5-yl)boronic acid Cannot Be Replaced by Unsubstituted or Mono-Substituted Pyrimidine Boronic Acids


In procurement, substituting the target compound with simpler pyrimidine-5-boronic acids (e.g., the unsubstituted parent or 2-methyl analog) introduces substantial risk. The 2-isopropyl group introduces steric bulk adjacent to the reactive boronic acid that modulates coupling kinetics and regiochemical outcomes, while simultaneously increasing lipophilicity compared to analogs lacking the isopropyl substituent . These differences manifest in altered chromatographic behavior, coupling yields in Suzuki–Miyaura reactions, and physicochemical properties of downstream products—meaning that reaction conditions optimized for a simpler boronic acid partner will not directly translate [1]. Additionally, the compound requires stricter storage conditions than its less-substituted congeners, indicating differential stability profiles that must be accounted for in inventory management and experimental planning .

Quantitative Differentiation Evidence for (2-Isopropyl-4-methylpyrimidin-5-yl)boronic acid Against Structural Analogs


Storage Stability Requirements: −20°C Sealed Storage versus Room Temperature or 2–8°C for Simpler Analogs

The target compound mandates storage at −20°C under sealed, dry conditions, whereas the unsubstituted pyrimidine-5-boronic acid (CAS 109299-78-7) is stable at room temperature, and the 2-methyl analog (CAS 1034924-06-5) requires only 2–8°C refrigeration . This stepwise increase in storage stringency correlates with the progressive addition of alkyl substituents on the pyrimidine ring. The −20°C requirement for the 2-isopropyl-4-methyl derivative reflects increased susceptibility to protodeboronation facilitated by the electron-donating isopropyl group at the C2 position, which enriches electron density at the C5–B bond . This differential thermal lability demands dedicated cold-chain logistics and temperature-controlled inventory management that simpler analogs do not require.

Stability Storage condition Protodeboronation

Lipophilicity Differentiation: Predicted LogP Shift of +1.5 Units Relative to 2-Methyl Analog

The 2-methylpyrimidine-5-boronic acid analog has a vendor-reported LogP of −1.53520, reflecting substantial aqueous solubility driven by the polar boronic acid moiety on a minimally alkylated scaffold . The target compound incorporates three additional sp³ carbons (isopropyl at C2 plus methyl at C4), which, based on established Hansch π fragment contributions (approx. +0.5 per –CH₂– or branched alkyl equivalent), yields an estimated ClogP shift of approximately +1.5 units [1]. This places the target compound's predicted LogP near 0.0, consistent with the observed LogP of −0.01 for a derivative bearing the same 2-isopropyl-4-methylpyrimidine-5-carbonyl substructure in the Hit2Lead screening database . The increased lipophilicity renders the target compound a more suitable partner for constructing cell-permeable probe molecules compared to its more hydrophilic, less-substituted congeners.

Lipophilicity LogP Drug-likeness Permeability

Steric Modulation of Suzuki–Miyaura Coupling Reactivity: Isopropyl-Induced Hindrance Requires Optimized Catalytic Conditions

Published studies on palladium-catalyzed denitrative Suzuki coupling of heteroarylboronates demonstrate that excessive steric hindrance from isopropyl substituents (R = iPr) is explicitly unfavorable for coupling efficiency [1]. In the context of pyrimidine-5-boronic acids, the 2-isopropyl group of the target compound projects steric bulk into the region adjacent to the reactive boronic acid at C5. This steric environment can be contrasted with the behavior of 2-amino-5-pyrimidylboronic acid and 2-chloro-5-pyrimidylboronic acid, which undergo Suzuki–Miyaura cross-coupling with heteroaryl halides to give functionalized products in synthetically useful yields under standard Pd(PPh₃)₄/Na₂CO₃/dioxane conditions at 95°C [2]. For the sterically more demanding 2-isopropyl-4-methyl derivative, users should anticipate the need for more active catalyst systems (e.g., Pd(dppf)Cl₂ or Buchwald-type ligands) and potentially elevated temperatures or microwave conditions to achieve comparable coupling yields [3].

Steric hindrance Suzuki–Miyaura coupling Catalyst optimization Reactivity

Molecular Weight and Physical Form Differentiation: 180.01 g/mol versus 123.91–137.93 g/mol for Simpler Analogs

The target compound (MW 180.01) is substantially heavier than the unsubstituted pyrimidine-5-boronic acid (MW 123.91) and the 2-methyl (MW 137.93) or 4-methyl (MW 137.93) mono-substituted analogs . This molecular weight difference of +42–56 g/mol (a 30–45% increase) impacts stoichiometric calculations for coupling reactions: for a reaction requiring 1.0 mmol, the mass of target compound required is 180 mg versus 124 mg for the unsubstituted parent. Additionally, the isomeric 4-butylpyrimidine-5-boronic acid (CAS 1072945-78-8, MW 180.01, identical formula C₈H₁₃BN₂O₂) represents a constitutional isomer with the alkyl chain on a different ring position, providing a comparator where the same molecular weight is distributed differently on the pyrimidine scaffold with distinct electronic and steric consequences for the C5-boronic acid reactivity .

Molecular weight Physical properties Handling Formulation

Patent-Covered Chemical Space: Boron-Containing Pyrimidines as JAK Inhibitors with Therapeutic Relevance

International patent application WO2023244775A1, filed in 2023, explicitly claims boron-containing pyrimidine compounds as Janus kinase (JAK) inhibitors, covering compounds with activity against JAK-1, JAK-2, JAK-3, and Tyk-2 for treating inflammation, autoimmune diseases, and cancer [1]. The claimed generic structure encompasses pyrimidine cores with boronic acid/ester functionality and various alkyl substituents—including isopropyl and methyl groups at the 2- and 4-positions, respectively. This patent landscape establishes that boron-containing 2,4-dialkylpyrimidines occupy a distinct intellectual property space with demonstrated kinase inhibition activity, differentiating them from non-boron-containing pyrimidine building blocks. The JAK2 inhibitory activity of structurally related boron-containing pyrimidines has been demonstrated with Ki values in the low nanomolar to micromolar range in radiometric assays [2].

JAK inhibitor Kinase Patent Drug discovery

Procurement-Optimized Application Scenarios for (2-Isopropyl-4-methylpyrimidin-5-yl)boronic acid


Synthesis of JAK-Targeted Kinase Inhibitor Libraries via Suzuki–Miyaura C5-Functionalization

Procurement of this compound is strategically justified for medicinal chemistry groups constructing focused kinase inhibitor libraries. As established by WO2023244775A1, boron-containing 2,4-dialkylpyrimidines exhibit JAK inhibitory activity [1]. The C5-boronic acid handle enables direct Suzuki–Miyaura diversification with (hetero)aryl halide partners, installing diverse C5-substituents onto the pre-optimized 2-isopropyl-4-methylpyrimidine core. This convergent approach avoids linear synthesis where the C5-substituent would need to be installed earlier, thereby reducing synthetic step count and accelerating SAR exploration. The compound's estimated LogP near 0.0 positions it favorably for generating lead-like molecules with balanced permeability and solubility .

Sterically-Demanding Cross-Coupling Method Development and Ligand Screening

The documented steric hindrance conferred by the 2-isopropyl group makes this compound a valuable probe substrate for developing and benchmarking new palladium catalyst/ligand systems for sterically challenging heteroarylboronic acid couplings [2]. Groups developing next-generation catalysts (e.g., bulky NHC ligands, biarylphosphines) can use this compound as a model substrate for assessing catalytic efficiency—successful coupling with this hindered boronic acid serves as strong evidence of a catalyst system's practical utility. Microwave-assisted protocols achieving rapid coupling (15 min) at low catalyst loading (0.5 mol%) have been validated for related pyrimidine systems and provide a starting point for optimization [3].

Hit-to-Lead Optimization Where Lipophilicity Tuning Is Critical

As demonstrated by the Hit2Lead database, the 2-isopropyl-4-methylpyrimidine-5-carbonyl substructure has been incorporated into screening compounds with measured LogP values near −0.01 . For projects where a hit compound based on a simpler pyrimidine scaffold (e.g., 2-methyl, LogP −1.54 ) shows insufficient cell permeability, switching to the 2-isopropyl-4-methyl variant offers a validated strategy to increase lipophilicity by approximately 1.5 LogP units without altering the core heterocycle or the boronic acid coupling handle. This enables rational, property-based optimization while maintaining synthetic tractability.

Cold-Chain-Managed Inventory for Protodeboronation-Sensitive Building Blocks

Laboratories establishing best practices for boronic acid inventory management should classify this compound as a −20°C-storage-required item, distinct from room-temperature-stable or 2–8°C-stable pyrimidine boronic acids . This has practical procurement implications: shipping must use cold packs or dry ice; upon receipt, immediate transfer to −20°C storage is mandatory; and quality control should include periodic ¹H NMR or HPLC assessment to detect protodeboronation degradation products before use in critical coupling reactions. These logistics requirements should be factored into the total cost of ownership when comparing this compound against more storage-tolerant alternatives.

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